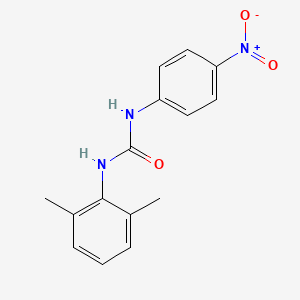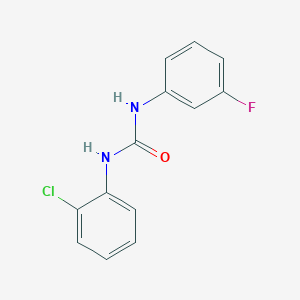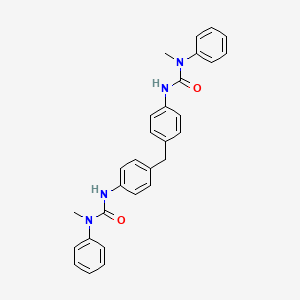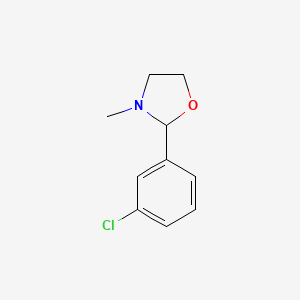
(4-Chlorophenyl)diphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl)diphenylsilane is an organosilicon compound with the molecular formula C18H15ClSi. It is characterized by the presence of a silicon atom bonded to a 4-chlorophenyl group and two phenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (4-Chlorophenyl)diphenylsilane can be synthesized through several methods. One common approach involves the reaction of chlorophenylsilane with diphenylmagnesium or diphenyllithium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high yields .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: (4-Chlorophenyl)diphenylsilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Various silanes.
Substitution: Substituted silanes with different functional groups.
Applications De Recherche Scientifique
(4-Chlorophenyl)diphenylsilane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-Chlorophenyl)diphenylsilane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form strong bonds with other elements, allowing it to participate in a wide range of chemical reactions. The presence of the 4-chlorophenyl group enhances its reactivity and specificity in certain reactions .
Comparaison Avec Des Composés Similaires
- (4-Chlorophenyl)phenylsilane
- (2-Chlorophenyl)diphenylsilane
- (4-Biphenylyl)diphenylsilane
- (4-tert-Butylphenyl)diphenylsilane
Comparison: (4-Chlorophenyl)diphenylsilane is unique due to the presence of both a 4-chlorophenyl group and two phenyl groups bonded to the silicon atom. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds .
Propriétés
Numéro CAS |
18557-60-3 |
|---|---|
Formule moléculaire |
C18H15ClSi |
Poids moléculaire |
294.8 g/mol |
Nom IUPAC |
(4-chlorophenyl)-diphenylsilane |
InChI |
InChI=1S/C18H15ClSi/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H |
Clé InChI |
MHSHAEXCPBUGDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[SiH](C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



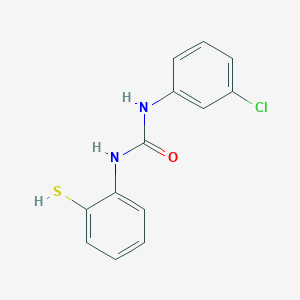



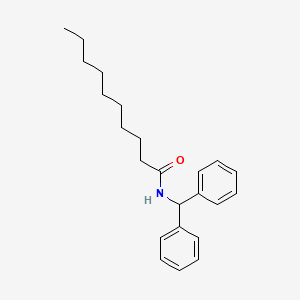
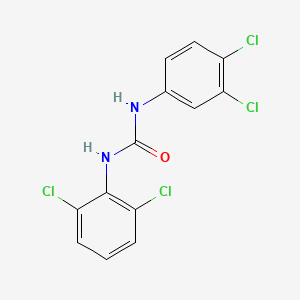
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11954771.png)
